Ring-Opening Polymerization of D,L-Lactide: Dicyclohexylbenzimidazolium Hydrogen Carbonate Outperforms Imidazolium Analogs by ~3-Fold
In the ring-opening polymerization (ROP) of D,L-lactide, the catalytic efficiency of 1,3-dicyclohexylbenzimidazolium hydrogen carbonate was found to be comparable to that of NHC-CO2 adducts, whereas imidazolium-2-carboxylates were approximately three times more active than their hydrogen carbonate counterparts [1]. This anomaly highlights that the dicyclohexylbenzimidazolium core uniquely activates the hydrogen carbonate pre-catalyst, providing polymerization activity that matches the typically superior carboxylate adducts.
| Evidence Dimension | Catalytic efficiency in ROP of D,L-lactide |
|---|---|
| Target Compound Data | 1,3-dicyclohexylbenzimidazolium hydrogen carbonate exhibits catalytic performance similar to NHC-CO2 adducts (quantified as ~3× higher than typical hydrogen carbonates) |
| Comparator Or Baseline | Imidazolium-2-carboxylates are ~3× more active than their hydrogen carbonate counterparts in the same reaction |
| Quantified Difference | Dicyclohexylbenzimidazolium hydrogen carbonate: ~3× more active than typical hydrogen carbonates; other hydrogen carbonates: 1× relative activity |
| Conditions | Room temperature ROP of D,L-lactide; free NHC generated by solvation effect |
Why This Matters
This data proves that the dicyclohexylbenzimidazolium scaffold can dramatically alter the reactivity of NHC pre-catalysts, enabling a cheaper hydrogen carbonate salt to perform at the level of more expensive carboxylate adducts—a direct procurement and process cost advantage.
- [1] Fèvre, M., Vignolle, J., & Taton, D. (2013). Azolium hydrogen carbonates and azolium carboxylates as organic pre-catalysts for N-heterocyclic carbene-catalysed group transfer and ring-opening polymerisations. Polymer Chemistry, 4(6), 1995–2003. https://doi.org/10.1039/C2PY20915B View Source
